

In-Depth Technical Guide: BACE-IN-1 (CAS Number 1310347-50-2)

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Compound of Interest

Compound Name: *Bace-IN-1*

Cat. No.: *B10799484*

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Abstract

BACE-IN-1 (CAS: 1310347-50-2) is a potent, brain-penetrant inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid- β (A β) peptides. The accumulation of A β peptides in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of **BACE-IN-1**, including its biochemical and cellular activity, the experimental protocols for its evaluation, and its role within the broader context of BACE1-related signaling pathways.

Core Compound Data

BACE-IN-1 is a small molecule inhibitor designed for high potency against BACE1 and its homolog BACE2.

Property	Value
CAS Number	1310347-50-2
Molecular Formula	C ₁₈ H ₁₄ F ₃ N ₅ O ₂
Molecular Weight	389.33 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (85 mg/mL)
BACE1 IC ₅₀ (human)	32 nM
BACE2 IC ₅₀ (human)	47 nM

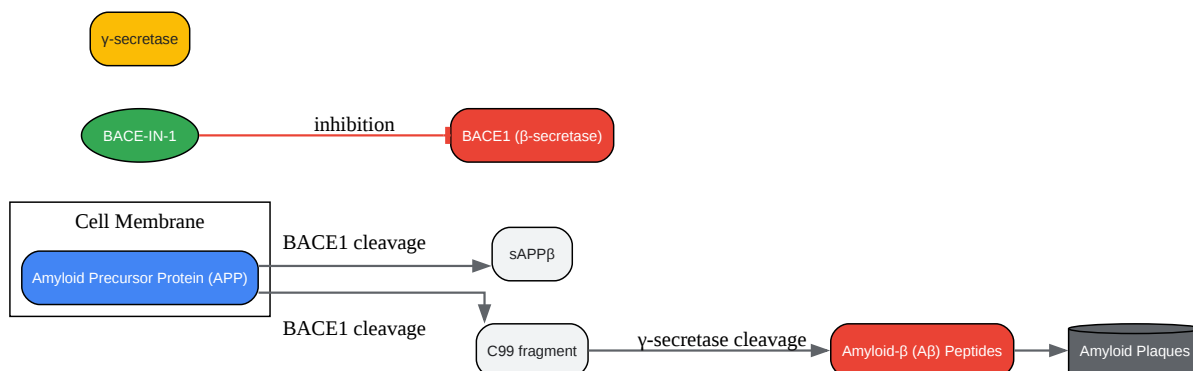
Table 1: Physicochemical and Biochemical Properties of **BACE-IN-1**.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Signaling Pathways

BACE-IN-1 exerts its therapeutic potential by directly inhibiting the enzymatic activity of BACE1. This inhibition disrupts the amyloidogenic processing of APP, thereby reducing the production of A β peptides.

The Amyloidogenic Pathway

The primary mechanism of action of **BACE-IN-1** is the interruption of the amyloid cascade. BACE1 initiates this cascade by cleaving APP to generate a soluble N-terminal fragment (sAPP β) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ -secretase releases the neurotoxic A β peptides. By inhibiting BACE1, **BACE-IN-1** prevents the formation of C99, thus reducing the substrate for γ -secretase and ultimately lowering A β levels.

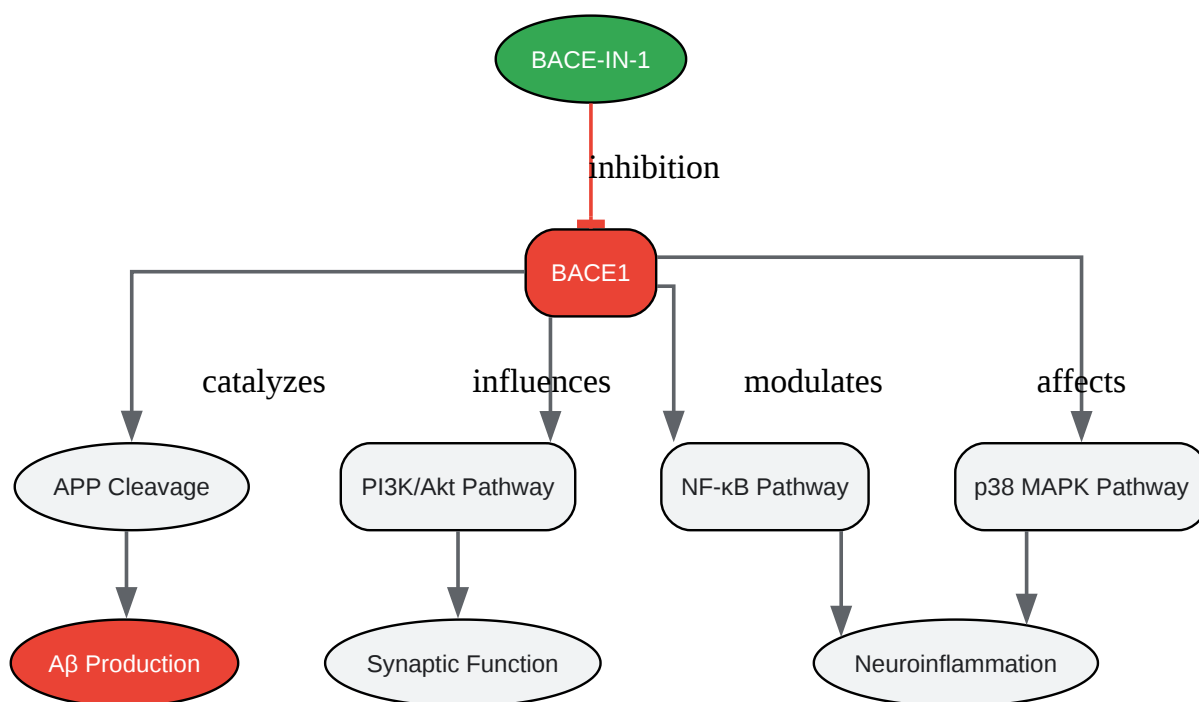


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BACE-IN-1 inhibits BACE1, blocking the first step in the amyloidogenic pathway.

Downstream Signaling Consequences of BACE1 Inhibition

Beyond the direct impact on Aβ production, the inhibition of BACE1 can influence other signaling pathways. Research on BACE1 knockout and inhibition models suggests potential effects on pathways involved in neuroinflammation and cellular stress.



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BACE1 inhibition can modulate multiple downstream signaling pathways.

Experimental Protocols

The evaluation of **BACE-IN-1**'s potency and efficacy involves a series of in vitro and in vivo experiments.

In Vitro BACE1 Inhibition Assay (FRET-based)

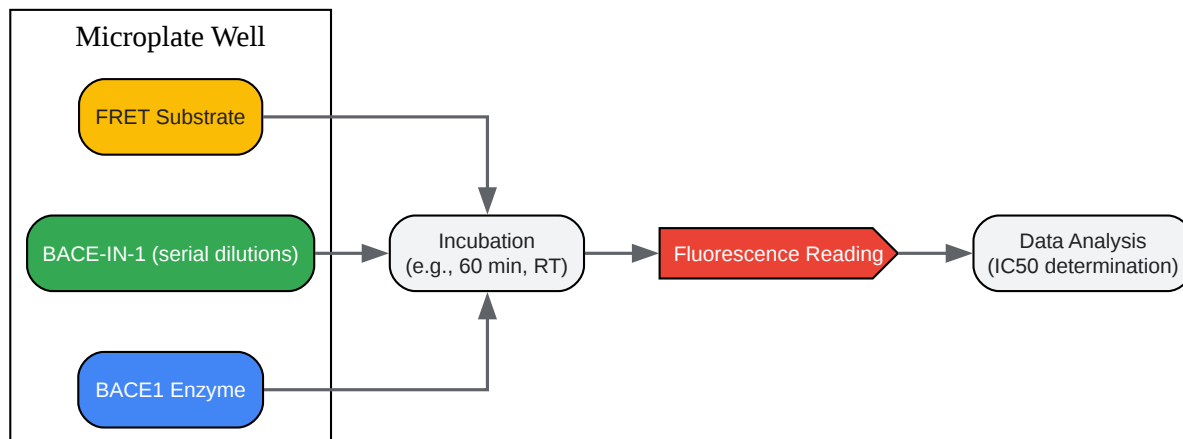
A common method to determine the IC₅₀ of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol Outline:

- Reagent Preparation:

- Prepare a stock solution of **BACE-IN-1** in DMSO.
- Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
- Assay Procedure:
 - In a 96-well or 384-well plate, add the BACE1 enzyme.
 - Add serial dilutions of **BACE-IN-1** to the wells.
 - Initiate the reaction by adding the FRET substrate.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
 - Calculate the percent inhibition for each concentration of **BACE-IN-1** relative to a no-inhibitor control.
 - Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.



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